molecular formula C8H7N3O B061699 4-Methoxypyrido[3,4-d]pyridazine CAS No. 162022-91-5

4-Methoxypyrido[3,4-d]pyridazine

Cat. No. B061699
M. Wt: 161.16 g/mol
InChI Key: LSSIWYQSBHISRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxypyrido[3,4-d]pyridazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for the development of novel therapeutics. In

Scientific Research Applications

4-Methoxypyrido[3,4-d]pyridazine has been extensively studied for its potential applications in drug development. The compound exhibits a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, it has been demonstrated to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Mechanism Of Action

The mechanism of action of 4-Methoxypyrido[3,4-d]pyridazine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

4-Methoxypyrido[3,4-d]pyridazine exhibits several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of topoisomerase II activity. Additionally, it has been shown to reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Furthermore, it has been demonstrated to inhibit the formation of new blood vessels, which can prevent the growth and spread of tumors.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methoxypyrido[3,4-d]pyridazine in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used to study various biological processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its pharmacological effects.

Future Directions

There are several future directions for research on 4-Methoxypyrido[3,4-d]pyridazine. One direction is to investigate its potential as a therapeutic agent for cancer. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Another direction is to explore its potential as an anti-inflammatory agent. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Additionally, future research could focus on elucidating the compound's mechanism of action and identifying specific targets for drug development.

Synthesis Methods

The synthesis of 4-Methoxypyrido[3,4-d]pyridazine involves the reaction of 2,3-dichloropyridazine with methoxypyridine in the presence of a base. The reaction takes place under reflux conditions and yields the desired compound in moderate to good yields. The purity of the compound can be increased by recrystallization.

properties

CAS RN

162022-91-5

Product Name

4-Methoxypyrido[3,4-d]pyridazine

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

4-methoxypyrido[3,4-d]pyridazine

InChI

InChI=1S/C8H7N3O/c1-12-8-7-5-9-3-2-6(7)4-10-11-8/h2-5H,1H3

InChI Key

LSSIWYQSBHISRM-UHFFFAOYSA-N

SMILES

COC1=C2C=NC=CC2=CN=N1

Canonical SMILES

COC1=C2C=NC=CC2=CN=N1

Other CAS RN

162022-91-5

synonyms

4-METHOXYPYRIDO[3,4-D]PYRIDAZINE

Origin of Product

United States

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